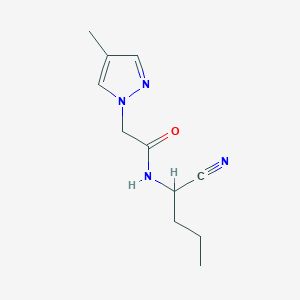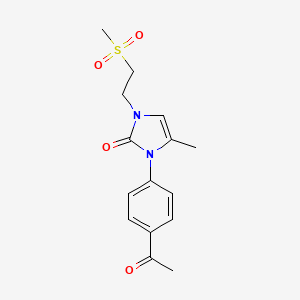![molecular formula C14H23NO4S2 B7572833 N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide, also known as BES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BES is a sulfonamide derivative that is widely used as a buffer in biochemical and physiological experiments.
Mecanismo De Acción
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide acts as a zwitterionic buffer, which means that it can act as both an acid and a base. It maintains a stable pH environment by accepting or donating protons depending on the pH of the solution. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide also has a low UV absorbance, which makes it an ideal buffer for experiments that require UV detection.
Biochemical and Physiological Effects:
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has been shown to have minimal effects on the biochemical and physiological properties of the substances it is used with. It does not affect enzymatic activity or protein stability. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has also been shown to have minimal toxicity, making it a safe buffer to use in experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide is its ability to maintain a stable pH environment. It is also relatively inexpensive and easy to prepare. However, N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has a limited buffering capacity and is not suitable for experiments conducted at extreme pH values. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide also has a limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide. One area of research is the development of new derivatives of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide with improved properties. Another area of research is the use of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide in the preparation of new drug delivery systems. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has also been shown to have potential as a therapeutic agent for the treatment of certain diseases. Further research is needed to explore these potential applications of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide.
Conclusion:
In conclusion, N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide is a sulfonamide derivative that is widely used as a buffer in biochemical and physiological experiments. It has a stable pH environment, minimal effects on biochemical and physiological properties, and minimal toxicity. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for research involving N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide.
Métodos De Síntesis
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide can be synthesized by reacting 4-tert-butylphenylsulfonyl chloride with 2-aminoethanesulfonic acid in a basic solution. The reaction leads to the formation of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide as a white crystalline solid. The purity of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide can be determined by using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide is widely used as a buffer in biochemical and physiological experiments. It is particularly useful in experiments involving proteins, enzymes, and nucleic acids. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has a pKa value of 7.6, which makes it an ideal buffer for experiments conducted at physiological pH. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has also been used in the preparation of liposomes and nanoparticles for drug delivery.
Propiedades
IUPAC Name |
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S2/c1-5-21(18,19)15-10-11-20(16,17)13-8-6-12(7-9-13)14(2,3)4/h6-9,15H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQPTKPXIGUNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)


![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)

